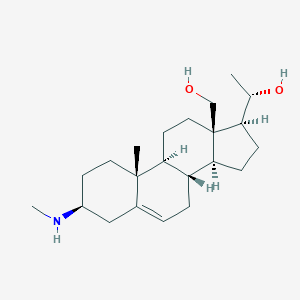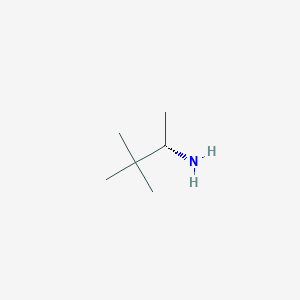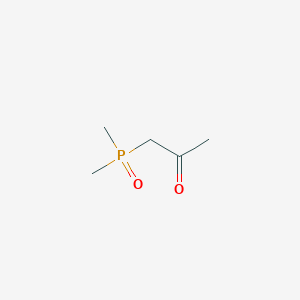
シクロ(-グリ-ヒス)
概要
説明
Cyclo(-Gly-His) is a cyclic dipeptide composed of glycine and histidine. Cyclic dipeptides, also known as diketopiperazines, are a class of compounds characterized by a six-membered ring structure formed through the cyclization of two amino acids. Cyclo(-Gly-His) is of particular interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.
科学的研究の応用
Cyclo(-Gly-His) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide cyclization and conformational analysis.
Biology: Investigated for its potential role in modulating biological processes such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of peptide-based materials and as a building block for the synthesis of more complex cyclic peptides.
準備方法
Synthetic Routes and Reaction Conditions
Cyclo(-Gly-His) can be synthesized through several methods, including solution-phase and solid-phase peptide synthesis. One common approach involves the cyclization of a linear dipeptide precursor. The linear dipeptide can be synthesized by coupling glycine and histidine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The cyclization is typically achieved by treating the linear dipeptide with a cyclizing agent like triphosgene or by using high-dilution conditions to promote intramolecular cyclization.
Industrial Production Methods
Industrial production of Cyclo(-Gly-His) may involve large-scale solid-phase peptide synthesis (SPPS) techniques. SPPS allows for the efficient and automated synthesis of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. After the linear dipeptide is synthesized, it can be cleaved from the resin and cyclized to form Cyclo(-Gly-His).
化学反応の分析
Types of Reactions
Cyclo(-Gly-His) can undergo various chemical reactions, including:
Oxidation: The histidine residue in Cyclo(-Gly-His) can be oxidized to form N-formylkynurenine or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring of histidine, leading to the formation of reduced histidine derivatives.
Substitution: Substitution reactions can occur at the amino or carboxyl groups of the glycine or histidine residues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: N-formylkynurenine and other oxidized histidine derivatives.
Reduction: Reduced histidine derivatives.
Substitution: Alkylated or acylated derivatives of Cyclo(-Gly-His).
作用機序
The mechanism of action of Cyclo(-Gly-His) involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure of Cyclo(-Gly-His) allows it to adopt conformations that can mimic or inhibit natural substrates or ligands. For example, Cyclo(-Gly-His) may inhibit enzyme activity by binding to the active site and preventing substrate access. Additionally, it may interact with cell surface receptors, modulating signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
Cyclo(-Gly-Phe): A cyclic dipeptide composed of glycine and phenylalanine.
Cyclo(-Gly-Pro): A cyclic dipeptide composed of glycine and proline.
Cyclo(-Gly-Tyr): A cyclic dipeptide composed of glycine and tyrosine.
Uniqueness of Cyclo(-Gly-His)
Cyclo(-Gly-His) is unique due to the presence of the histidine residue, which imparts distinct chemical and biological properties. The imidazole ring of histidine can participate in various interactions, such as hydrogen bonding and metal coordination, making Cyclo(-Gly-His) particularly versatile in its applications. Additionally, the cyclic structure of Cyclo(-Gly-His) enhances its stability and resistance to enzymatic degradation compared to linear peptides.
特性
IUPAC Name |
(3S)-3-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c13-7-3-10-8(14)6(12-7)1-5-2-9-4-11-5/h2,4,6H,1,3H2,(H,9,11)(H,10,14)(H,12,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFJTCMGWLBLPG-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)CC2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N1)CC2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary research motivation behind studying cyclo(-Gly-His) and its metal complexes?
A1: The research on cyclo(-Gly-His) and its metal complexes primarily aims to understand and mimic the activity of natural enzymes like superoxide dismutase (SOD). SOD plays a crucial role in protecting cells from oxidative damage caused by superoxide radicals. By synthesizing and studying the properties of cyclo(-Gly-His) metal complexes, researchers hope to develop synthetic compounds with SOD-like activity, potentially leading to new therapeutic agents for diseases related to oxidative stress. [, ]
Q2: How does cyclo(-Gly-His) interact with copper(II) ions, and how does this influence its antioxidant activity?
A2: Cyclo(-Gly-His) can coordinate with copper(II) ions, forming stable complexes. Studies utilizing ESR spectroscopy suggest a four-nitrogen coordination environment around the copper ion, involving either imidazole nitrogen atoms from histidine or deprotonated peptide nitrogen atoms. [] This coordination significantly influences the redox potential of the complex, which in turn, dictates its ability to scavenge superoxide radicals. Complexes with higher redox potentials, such as [Cu{cyclo(Gly-His)4}]2+, demonstrate superior catalytic activity compared to those with lower potentials, like [Cu{cyclo(Gly-His)4}H–2] and [Cu{cyclo(Gly-His-Gly)2}H–2]. []
Q3: How does the structure of cyclo(-Gly-His) affect its ability to bind metal ions like zinc(II) and copper(II)?
A3: The cyclic structure of cyclo(-Gly-His) plays a crucial role in its metal-binding properties. Research suggests that this specific cyclopeptide can form chelate rings of unusual size with metal ions. [] This unique characteristic arises from the arrangement of the histidine residues within the cyclic peptide backbone. Interestingly, the stereochemical preferences of different metal ions, such as zinc(II) and copper(II), influence the formation and stability of these large chelate rings, impacting the overall binding affinity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)-](/img/structure/B104395.png)











